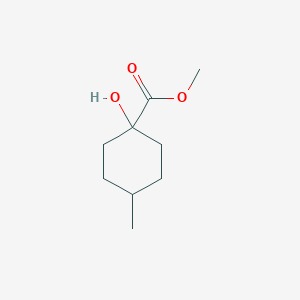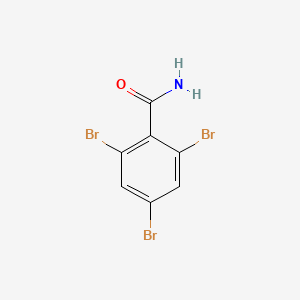![molecular formula C24H10N2O4 B14734175 1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione CAS No. 6545-89-7](/img/structure/B14734175.png)
1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione is a complex heterocyclic compound with the molecular formula C24H10N2O4 . This compound is characterized by its intricate fused-ring structure, which includes benzene, isoquinoline, pyrano, and perimidine moieties. The compound’s unique structure makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione typically involves multi-step reactions that include cyclization and condensation processes. One common method involves the use of o-phenylenediamines and o-cyanobenzaldehydes as starting materials . These reactants undergo a series of cyclization reactions to form the desired heterocyclic structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the fused-ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo[4,5]imidazo[2,1-a]isoquinolines
- Isoquinolino[3,4-b]quinoxalines
- Benzo[4,5]imidazo[1,2-a]pyrimidines
Uniqueness
1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione stands out due to its unique fused-ring structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6545-89-7 |
|---|---|
Molekularformel |
C24H10N2O4 |
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
20-oxa-2,14-diazaheptacyclo[16.6.2.14,8.02,13.015,25.022,26.012,27]heptacosa-1(24),4,6,8(27),9,11,13,15(25),16,18(26),22-undecaene-3,19,21-trione |
InChI |
InChI=1S/C24H10N2O4/c27-22-13-6-2-4-11-3-1-5-12(18(11)13)21-25-16-9-7-14-19-15(24(29)30-23(14)28)8-10-17(20(16)19)26(21)22/h1-10H |
InChI-Schlüssel |
ZYJLFIRSVNANSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=NC5=C6C(=CC=C7C6=C(C=C5)C(=O)OC7=O)N4C(=O)C3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


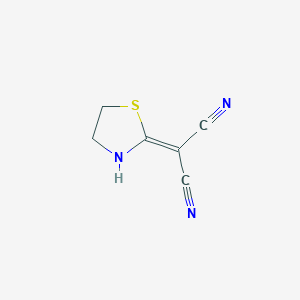
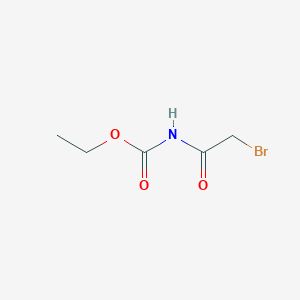
![(2E)-7-bromo-4,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14734101.png)


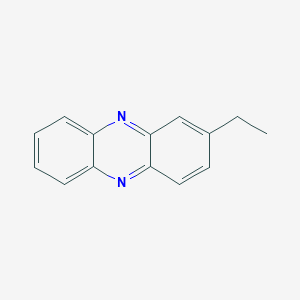
![1-Methyl-2-[[[2-methyl-5-(2,4,4,6,6-pentamethylheptan-2-yl)phenyl]methyltetrasulfanyl]methyl]-4-(2,4,4,6,6-pentamethylheptan-2-yl)benzene](/img/structure/B14734122.png)

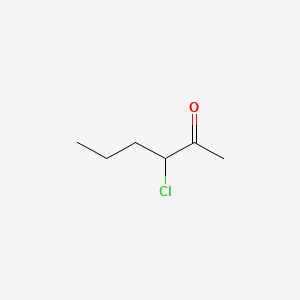
![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde](/img/structure/B14734146.png)

![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14734166.png)
